

IPI-549 (Eganelisib): A Profile of Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TASP0415914

Cat. No.: B611172

[Get Quote](#)

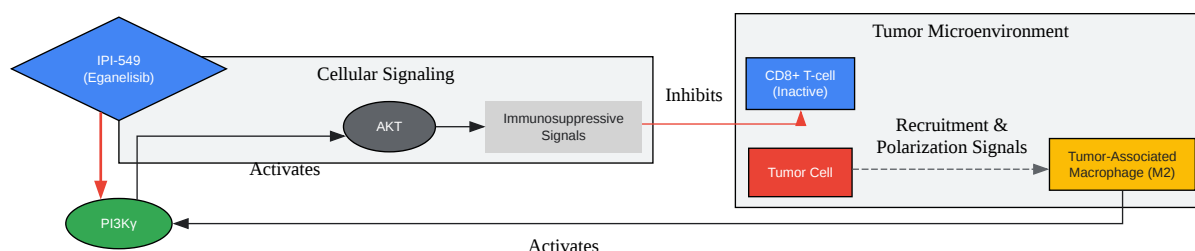
IPI-549, also known as eganelisib, is an investigational first-in-class, oral, and highly selective inhibitor of PI3Ky.[1][2] Its primary mechanism of action involves reprogramming the tumor microenvironment (TME) by targeting tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype.[2] This modulation of the TME is being explored to enhance the efficacy of other cancer therapies, particularly immune checkpoint inhibitors.

Mechanism of Action

Eganelisib inhibits the PI3Ky enzyme, which is highly expressed in leukocytes and plays a crucial role in the recruitment and function of immunosuppressive myeloid cells within the tumor.[3][4][5] By inhibiting PI3Ky, eganelisib aims to:

- **Reprogram Macrophages:** Shift TAMs from an M2-like (immunosuppressive) to an M1-like (pro-inflammatory and anti-tumor) phenotype.[2]
- **Enhance T-cell Activity:** Increase the infiltration and activation of cytotoxic CD8+ T-cells within the tumor.
- **Overcome Resistance to Immunotherapy:** By reducing the immunosuppressive nature of the TME, eganelisib may restore or enhance the anti-tumor activity of checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[2]

Below is a diagram illustrating the proposed signaling pathway of IPI-549.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for IPI-549 (eganelisib).

Clinical Efficacy Data

Eganelisib has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents. The following tables summarize key efficacy data from these studies.

Table 1: Efficacy of Eganelisib in Combination with Nivolumab in Metastatic Urothelial Carcinoma (MARIO-275 Trial)

Patient Population	Treatment Arm	Overall Response Rate (ORR)	Median Overall Survival (OS)
Intent-to-Treat (ITT)	Eganelisib + Nivolumab	30.3%	15.4 months
Placebo + Nivolumab	25%	7.9 months	
PD-L1 Negative	Eganelisib + Nivolumab	26.1%	15.4 months
Placebo + Nivolumab	14.3%	7.9 months	

Data from the Phase 2 MARIO-275 trial as presented at the 2021 Genitourinary Cancers Symposium and subsequent updates.[6][7][8][9]

Table 2: Efficacy of Eganelisib in Combination with Nivolumab in Head and Neck Squamous Cell Carcinoma (MARIO-1 Trial Expansion Cohort)

Patient Population	Treatment Arm	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
≤2 Prior Lines of Therapy	Eganelisib + Nivolumab	20.0%	40.0%	23 weeks

Data from the Phase 1/1b MARIO-1 trial expansion cohort in HNSCC.[\[10\]](#)

Table 3: Efficacy of Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-Negative Breast Cancer (MARIO-3 Trial)

Patient Population	Treatment Arm	Progression-Free Survival (PFS)
PD-L1 Negative	Eganelisib + Atezolizumab + Nab-Paclitaxel	7.3 months
Historical Control (Atezolizumab + Nab-Paclitaxel)		5.6 months

Early data from the Phase 2 MARIO-3 trial.[\[9\]](#)

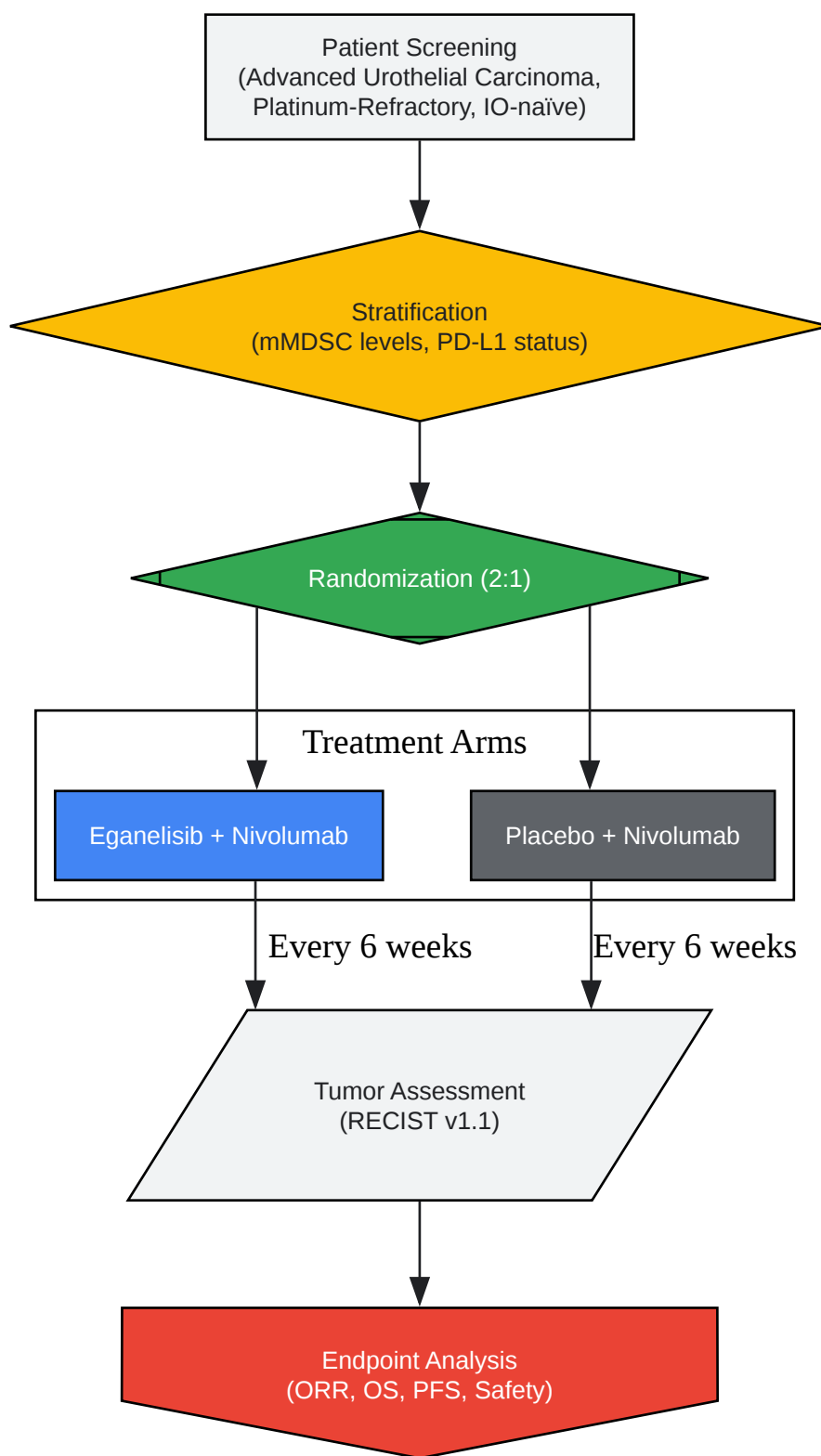
Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of typical methodologies used in the clinical evaluation of eganelisib.

MARIO-275 Phase 2 Trial Protocol Summary

- Objective: To evaluate the efficacy and safety of eganelisib in combination with nivolumab compared to nivolumab monotherapy in patients with advanced urothelial carcinoma who have progressed on platinum-based chemotherapy and are immunotherapy-naïve.
- Study Design: A randomized, placebo-controlled, double-blind, multicenter Phase 2 study.
- Patient Population: Patients with histologically confirmed advanced or metastatic urothelial carcinoma who had progressed after at least one platinum-containing regimen.
- Treatment Arms:
 - Experimental Arm: Eganelisib (30 mg or 40 mg once daily) administered orally in combination with nivolumab (240 mg intravenously every 2 weeks).
 - Control Arm: Placebo administered orally in combination with nivolumab (240 mg intravenously every 2 weeks).
- Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.
- Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Duration of Response (DoR), and safety.
- Biomarker Analysis: Stratification based on baseline levels of circulating monocytic myeloid-derived suppressor cells (mMDSCs) and PD-L1 expression.

Below is a diagram illustrating the experimental workflow of the MARIO-275 trial.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the MARIO-275 clinical trial.

Safety and Tolerability

Across clinical trials, eganelisib, both as a monotherapy and in combination with nivolumab, has been generally well-tolerated.[1][11] The most common treatment-related adverse events (TRAEs) of grade 3 or higher include increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and rash.[11] In the MARIO-275 trial, common all-grade adverse events in the eganelisib arm included pyrexia, decreased appetite, pruritus, and asthenia.[6] The dose of eganelisib was reduced from 40 mg to 30 mg in some studies to mitigate hepatic adverse events.[6]

In conclusion, while a direct comparison with **TASP0415914** is not feasible due to the lack of public data, IPI-549 (eganelisib) has demonstrated promising clinical activity, particularly in combination with checkpoint inhibitors, in various solid tumors. Its mechanism of reprogramming the tumor microenvironment represents a novel approach in cancer immunotherapy. Further investigation in larger, registrational studies is ongoing to confirm these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eganelisib, a First-in-Class PI3K- γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jtc.bmj.com [jtc.bmj.com]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]

- 8. cancernetwork.com [cancernetwork.com]
- 9. Infinity shares fall following phase II eganelisib readouts | 2021-07-27 | BioWorld [bioworld.com]
- 10. onclive.com [onclive.com]
- 11. Eganelisib, a First-in-Class PI3Ky Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IPI-549 (Eganelisib): A Profile of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611172#comparing-tasp0415914-and-ipi-549-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com